![molecular formula C22H22N2O2S B386305 N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B386305.png)
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that combines aniline, naphthalene, and acetamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,3-dimethylaniline: This can be synthesized from 2,3-dimethylbenzene through nitration, reduction, and diazotization reactions.
Formation of 2-(2,3-dimethylanilino)-2-oxoethyl chloride: This intermediate is prepared by reacting 2,3-dimethylaniline with chloroacetyl chloride in the presence of a base such as pyridine.
Synthesis of this compound: The final compound is obtained by reacting 2-(2,3-dimethylanilino)-2-oxoethyl chloride with 2-naphthylamine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(2-methylphenyl)acetamide
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both aniline and naphthalene moieties provides distinct chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C22H22N2O2S |
|---|---|
分子量 |
378.5g/mol |
IUPAC 名称 |
2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O2S/c1-15-6-5-9-20(16(15)2)24-22(26)14-27-13-21(25)23-19-11-10-17-7-3-4-8-18(17)12-19/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI 键 |
JMZOFBDZNVZZHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)
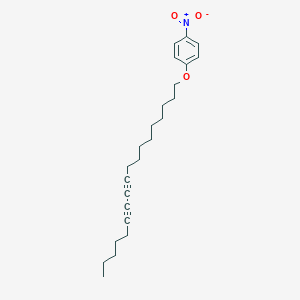
![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)
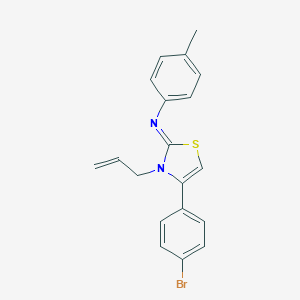
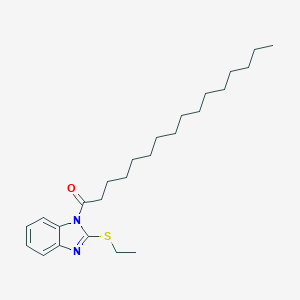
![Diethyl 2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethylphosphonate](/img/structure/B386231.png)
![N-[2-(2-chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]-N,N-dimethylamine](/img/structure/B386233.png)
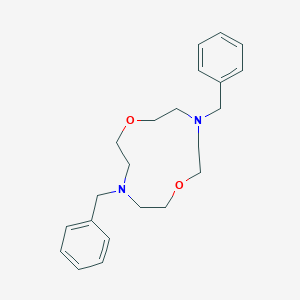
![Diethyl [5-(benzylamino)-2-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B386237.png)
![2-[16-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B386238.png)
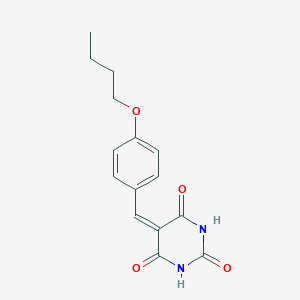


![6,7,9,10,12,13,15,16,18,19,26,27,29,30,32,33-Hexadecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25,28]decaoxacyclotriacontine](/img/structure/B386245.png)
